molecular formula C16H8Cl2N2O4 B4564920 4-(2,4-dichlorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one

4-(2,4-dichlorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B4564920
M. Wt: 363.1 g/mol
InChI Key: MWGJFSNJLVRHBX-VGOFMYFVSA-N
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Description

4-(2,4-dichlorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C16H8Cl2N2O4 and its molecular weight is 363.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.9861121 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Storage and Birefringence

One application involves the synthesis of polymers with potential for reversible optical storage. The cooperative motion of polar side groups in amorphous polymers, for instance, leads to significant shifts in absorption maxima and enables photoinduced birefringence, which can be both induced and erased. This behavior suggests potential uses in optical data storage technologies (X. Meng, A. Natansohn, C. Barrett, & P. Rochon, 1996).

Nonlinear Optical Properties

Derivatives of oxazolone, specifically designed with push-pull geometry, exhibit high two-photon absorption cross-sections. This property, attributed to a highly conjugated π-system, positions these derivatives as candidates for applications requiring nonlinear optical materials. The introduction of electron donor and acceptor groups significantly enhances these properties, making the compounds suitable for photonics and electronics (Catarina A. B. Rodrigues et al., 2012).

Liquid Crystalline Behavior

The liquid crystalline phase behavior of azobenzene dyes, including those with nitro groups on the terminal phenyl ring, has been studied for their potential in creating thermotropic mesophases. This research suggests applications in displays and other devices where liquid crystal properties are essential (D. Campbell, L. Dix, & P. Rostron, 1995).

Synthesis of Oxazolone Derivatives

Research into the synthesis of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from polynitroaromatic compounds highlights the chemical versatility and potential for creating a wide range of compounds with diverse applications, from materials science to potentially pharmacologically active molecules (A. V. Samet et al., 2005).

Structural Studies and Tautomerism

The study of the structure of 4-nitroso-5-aminopyrazole and its salts provides insights into tautomerism, protonation, and E/Z isomerism. Understanding these structural properties is crucial for designing compounds with specific optical or electronic properties (M. Holschbach et al., 2003).

Properties

IUPAC Name

(4E)-4-[(2,4-dichlorophenyl)methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2O4/c17-11-5-4-9(13(18)8-11)7-14-16(21)24-15(19-14)10-2-1-3-12(6-10)20(22)23/h1-8H/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGJFSNJLVRHBX-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=N/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,4-dichlorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one
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4-(2,4-dichlorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 3
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4-(2,4-dichlorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 4
4-(2,4-dichlorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.